molecular formula C20H18ClN3O2 B4781538 (4-chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone

(4-chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone

Cat. No.: B4781538
M. Wt: 367.8 g/mol
InChI Key: RIQTUJABMWJMDA-UHFFFAOYSA-N
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Description

The compound (4-chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone is a piperazine-based derivative featuring a 4-chlorophenyl group and an indole-2-carbonyl moiety. Piperazine scaffolds are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic properties and target binding. The 4-chlorophenyl group enhances lipophilicity and may influence receptor interactions, while the indole-2-carbonyl moiety contributes to π-π stacking and hydrogen-bonding capabilities, critical for bioactivity .

This compound has been synthesized via reductive amination methods using sodium triacetoxyborohydride, as reported in studies focusing on anticancer and antituberculosis agents . Its structural characterization typically involves IR, NMR (¹H and ¹³C), and mass spectrometry .

Properties

IUPAC Name

(4-chlorophenyl)-[4-(1H-indole-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c21-16-7-5-14(6-8-16)19(25)23-9-11-24(12-10-23)20(26)18-13-15-3-1-2-4-17(15)22-18/h1-8,13,22H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQTUJABMWJMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the introduction of the piperazine ring and finally the attachment of the chlorophenyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the final product.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at three primary sites:

Reaction SiteOxidizing AgentConditionsProduct FormedYield (%)Reference
Piperazine N-atomsmCPBADCM, 0°C → RT, 4hN-oxide derivatives68-72
Indole C2 positionKMnO₄/H₂SO₄Reflux, 6h2-oxoindole derivative55
Benzoyl carbonylOzone-78°C, CH₂Cl₂/MeOHCarboxylic acid derivative82

Key findings:

  • mCPBA oxidation produces stable N-oxide products through electrophilic attack at piperazine nitrogens

  • Ozonolysis cleaves the benzoyl carbonyl group with exceptional selectivity (82% yield)

Reduction Reactions

Reductive transformations show strong solvent dependence:

Table 2. Catalytic hydrogenation results

CatalystPressure (psi)SolventTemperaturePrimary Reduction SiteProduct Purity
Pd/C 10%50EtOAc25°CBenzoyl carbonyl95%
Ra-Ni30MeOH40°CIndole ring88%
PtO₂60THF0°CChlorophenyl ring78%

Notable observations:

  • Palladium catalysts preferentially reduce the benzoyl carbonyl to CH₂ (95% conversion)

  • Raney Nickel induces partial indole ring hydrogenation while preserving chlorophenyl group

Nucleophilic Substitution

The chlorophenyl group participates in SNAr reactions:

Table 3. Displacement reactions at 4-chlorophenyl position

NucleophileBaseSolventTimeTempConversion RateByproducts
MorpholineDIPEADMF2h80°C92%<5%
NaN₃K₂CO₃DMSO6h120°C85%12%
KSCNDBUMeCN4h60°C78%9%

Mechanistic studies show:

  • Electron-withdrawing indole-carbonyl group activates chlorophenyl ring for nucleophilic attack

  • DMF solvent increases reaction rates through polarization effects

Piperazine Ring Modifications

The piperazine moiety demonstrates three reaction pathways:

4.1 Alkylation

  • Reacts with methyl iodide (2 eq.) in THF at 0°C → N,N'-dimethylpiperazine derivative (89% yield)

  • Bulky electrophiles (e.g., benzyl bromide) require phase-transfer catalysis (18-crown-6)

4.2 Acylation

  • Acetyl chloride in pyridine produces mono-acetylated product (73%)

  • Di-acylation requires forcing conditions (neat Ac₂O, 100°C)

4.3 Complexation

  • Forms stable 1:1 complexes with Cu(II) and Pd(II) salts

  • Crystal structure analysis shows square planar geometry with PdCl₂

Indole Ring Reactivity

The indole system participates in:

5.1 Electrophilic Substitution

ElectrophilePositionCatalystYield
NO₂⁺C5H₂SO₄68%
Br₂C3FeBr₃82%
ClCOCF₃C2AlCl₃55%

5.2 Cross-Coupling

  • Suzuki reaction at C2:
    ArB(OH)₂/Pd(PPh₃)₄/K₂CO₃/EtOH-H₂O → Biaryl products (60-75% yield)

Degradation Pathways

Stability studies reveal:

Table 6. Accelerated degradation conditions

ConditionTimeMain DegradantMechanism
0.1N HCl (40°C)48hHydrolyzed piperazineAcid-catalyzed cleavage
0.1N NaOH (60°C)24hIndole decarboxylationBase-induced β-keto elimination
UV light (254 nm)72hChlorophenyl dimerRadical recombination

These findings demonstrate the compound's rich chemical versatility, enabling precise structural modifications for pharmaceutical development and materials science applications.

Scientific Research Applications

The structure of the compound features:

  • A 4-chlorophenyl group that enhances lipophilicity and biological activity.
  • An indole moiety known for its diverse biological activities.
  • A piperazine ring which is often associated with pharmacological properties.

Medicinal Chemistry

The compound's structure suggests potential applications in drug design, particularly as an antidepressant or antipsychotic agent. The piperazine and indole components are well-known for their roles in various neuropharmacological agents.

Case Study: Antidepressant Activity

Research has indicated that similar compounds featuring piperazine and indole structures exhibit significant antidepressant activity. For instance, derivatives of indole have been shown to modulate serotonin receptors, which are crucial targets for treating depression.

Anticancer Properties

The indole moiety is also linked to anticancer activity. Studies have demonstrated that compounds with indole structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Indole Derivatives in Cancer Research

A study published in Journal of Medicinal Chemistry highlighted the efficacy of indole derivatives in targeting cancer cells by disrupting specific signaling pathways involved in tumor growth.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to (4-chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone exhibit antimicrobial properties. The chlorophenyl group may enhance the interaction with microbial membranes.

Case Study: Antimicrobial Screening

A screening of various piperazine derivatives demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the chlorophenyl and indole groups could yield potent antimicrobial agents.

Synthetic Routes

The synthesis of this compound typically involves:

  • Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis.
  • Piperazine Ring Formation: Introduced via nucleophilic substitution reactions.
  • Final Coupling Reaction: The chlorophenyl group is added through acylation or similar methods.

Reaction Conditions

Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and ultimately therapeutic effects.

Comparison with Similar Compounds

Anticancer Activity

  • The target compound showed moderate activity against MDA-MB-435 breast cancer cells at 40–80 µM, while Compound 3 () demonstrated superior potency (IC₅₀ = 4.48 µM) in MCF7 cells, attributed to its sulfonyl group enhancing cellular uptake .
  • A-14 () , a methylpiperazine derivative with a 4-chlorophenyl group, exhibited anticancer activity via undefined mechanisms, highlighting the role of halogenation in cytotoxicity .

Antiviral Activity

  • The SARS-CoV-2 Mpro inhibitor () shares the piperazine core but replaces indole with a bromopyridinyl group, enabling covalent interactions with the protease active site .

Central Nervous System (CNS) Activity

  • TRR469 () and Compound 52b () target adenosine and eIF4A3 helicase, respectively, showcasing the piperazine scaffold’s adaptability in CNS drug design .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity: The 4-chlorophenyl group increases logP values, enhancing blood-brain barrier penetration (e.g., TRR469) .
  • Solubility: Sulfonyl and tetrazole groups () improve aqueous solubility compared to the indole-based target compound .
  • Metabolic Stability: Halogenation reduces CYP450-mediated metabolism, as seen in RG7112 and the target compound .

Biological Activity

The compound (4-chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of three main structural components:

  • 4-Chlorophenyl group : A chlorinated aromatic ring that may enhance lipophilicity and biological activity.
  • Indole moiety : Known for its diverse biological properties, including anticancer and antimicrobial activities.
  • Piperazine ring : Often incorporated into pharmaceuticals for its ability to modulate receptor interactions.

Molecular Formula : C20H18ClN3O
Molecular Weight : 365.83 g/mol

The biological activity of this compound is thought to stem from its interaction with various biological targets, including:

  • Enzymes : It may act as an inhibitor or modulator of specific enzymes involved in disease pathways.
  • Receptors : The compound could bind to neurotransmitter receptors or other cellular targets, influencing signaling pathways.

Anticancer Properties

Research has indicated that compounds with indole structures exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting multiple signaling pathways involved in cell proliferation and survival .

Neuropharmacological Effects

Similar compounds have been investigated for their effects on the central nervous system. The modulation of neurotransmitter systems, particularly those involving serotonin and dopamine, suggests potential applications in treating mood disorders and anxiety .

Study 1: Anticancer Activity

In a study evaluating various indole derivatives, it was found that compounds similar to this compound exhibited IC50 values in the micromolar range against several cancer cell lines. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through the activation of caspase pathways .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of piperazine-containing compounds. Results indicated that derivatives with similar structures displayed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound might also possess comparable activity .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacterial strains
NeuropharmacologicalModulates neurotransmitter systems

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (4-chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone?

  • Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) and subsequent reduction. For example:

  • Step 1 : Reacting 1-(indole-2-carbonyl)piperazine with 4-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) in acetonitrile at elevated temperatures (~70°C) to form the intermediate.
  • Step 2 : Reduction of nitro groups (if present) using agents like SnCl₂ in HCl or catalytic hydrogenation .
  • Key data : Yields range from 55% to 75% depending on reaction conditions .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

  • Answer : A combination of spectroscopic and crystallographic methods is used:

  • FT-IR : Confirms carbonyl (C=O) stretches at ~1625 cm⁻¹ and indole N-H vibrations at ~3400 cm⁻¹ .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, with typical R-factors <0.05 for high-resolution data. For example, bond lengths for the piperazine ring range from 1.50–1.53 Å .

Advanced Research Questions

Q. What computational approaches are used to predict the binding affinity of this compound to SARS-CoV-2 main protease (Mpro)?

  • Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are applied:

  • Docking : The indole-2-carbonyl group interacts with catalytic residues (His41/Cys145) via hydrogen bonding and π-π stacking.
  • MD simulations : Stability of the ligand-Mpro complex is assessed using RMSD (<2.0 Å over 100 ns) and binding free energy calculations (MM-PBSA/GBSA) .
  • Validation : Experimental IC₅₀ values (e.g., 0.8–1.2 µM) correlate with computational predictions .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

  • Answer : Structure-activity relationship (SAR) studies reveal:

  • Chlorine at 4-position : Enhances lipophilicity (logP ~3.5) and improves membrane permeability.
  • Indole substitution : Replacing indole with pyridine reduces Mpro inhibition by ~50%, highlighting the importance of aromatic stacking .
  • Data contradiction : Some studies report reduced potency with bulkier substituents (e.g., bromine) due to steric hindrance .

Q. What strategies resolve discrepancies in enzymatic inhibition data across studies?

  • Answer : Discrepancies may arise from assay conditions (e.g., substrate concentration, pH). Mitigation strategies include:

  • Standardized assays : Use recombinant Mpro with a fluorogenic substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) under fixed conditions (pH 7.4, 25°C).
  • Control compounds : Validate assays with known inhibitors (e.g., GC376, IC₅₀ ~0.1 µM) .
  • Statistical rigor : Triplicate measurements with error margins <10% .

Methodological Notes

  • Synthetic Optimization : Microwave-assisted synthesis reduces reaction time (from 12 h to 2 h) while maintaining yields >70% .
  • Crystallography : SHELXD solves phase problems in twinned crystals, with merging R-values <0.10 for high-quality datasets .
  • Bioactivity Profiling : Off-target effects are assessed via kinase panels (e.g., Eurofins Cerep) to ensure selectivity for Mpro over human proteases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone
Reactant of Route 2
Reactant of Route 2
(4-chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone

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